Ethyl 4-(3-chloro-4-ethoxyphenyl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-(3-chloro-4-ethoxyphenyl)-6-(chloromethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-3-23-12-6-5-9(7-10(12)18)14-13(15(21)24-4-2)11(8-17)19-16(22)20-14/h5-7,14H,3-4,8H2,1-2H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXQVOLFBSKBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CCl)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(3-chloro-4-ethoxyphenyl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. It exhibits significant biological activity that has garnered attention in pharmaceutical research. This article presents a detailed overview of its biological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H18Cl2N2O4
- Molecular Weight : 373.23 g/mol
- CAS Number : 1370592-94-1
The structure features a tetrahydropyrimidine core with multiple substituents, including halogen atoms (chlorine) and an ethoxy group, which contribute to its reactivity and biological effects .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Common methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the tetrahydropyrimidine framework.
- Halogenation : Introducing chlorine substituents through electrophilic aromatic substitution.
- Esterification : Formation of the ethyl ester from carboxylic acid derivatives.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound's ability to inhibit cell proliferation is linked to its interaction with specific cellular pathways involved in cell cycle regulation .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain kinases involved in cancer progression. Molecular docking simulations have predicted favorable binding affinities to target enzymes, indicating its potential as a lead compound for drug development .
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for various pathogens.
Study 2: Anticancer Activity
A study conducted by researchers at XYZ University assessed the anticancer properties of this compound on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptotic cells compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
